molecular formula C20H19F6N5O5 B1532655 西他列汀富马酸盐加合物 CAS No. 2088771-60-0

西他列汀富马酸盐加合物

货号 B1532655
CAS 编号: 2088771-60-0
分子量: 523.4 g/mol
InChI 键: SDIOBAOATSWLLA-IAPIXIRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitagliptin fumarate (C19H21FN4O4) is a drug used to treat type 2 diabetes. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which means it works by blocking the action of the DPP-4 enzyme, thereby increasing the amount of active incretin hormones in the body. Incretin hormones are hormones that help regulate blood glucose levels. Sitagliptin fumarate is available in both tablet and oral solution form, and is taken once daily.

科学研究应用

西他列汀在心血管研究中的作用

西他列汀已被研究其对 2 型糖尿病患者的心血管结局的影响,结果表明它似乎不会增加发生重大不良心血管事件、因心力衰竭住院或其他不良事件的风险 (Green 等人,2015 年)。这使得西他列汀成为糖尿病管理中的心血管安全治疗选择,为进一步的心血管研究奠定了基础。

抗炎和抗氧化作用

研究表明西他列汀具有抗炎和抗氧化特性。它通过涉及 AMP 活化蛋白激酶 (AMPK) 和丝裂原活化蛋白激酶 (MAPK) 通路来减轻动物模型中的动脉粥样硬化进展,减少炎症反应和白细胞-内皮细胞相互作用 (Zeng 等人,2014 年)。此外,西他列汀发挥抗炎作用,可能有助于抑制动脉粥样硬化和其他炎症性疾病 (Makdissi 等人,2012 年)

神经保护特性

新兴研究表明西他列汀具有神经保护活性,尤其是在阿尔茨海默病模型中,通过减少神经炎症和调节炎性标志物,表明其在糖尿病治疗之外具有解决神经退行性疾病的潜力 (Wiciński 等人,2018 年)

肾脏保护作用

西他列汀还显示出有望保护肾脏免受急性缺血再灌注损伤,表明其在急性肾损伤情况中具有治疗作用。这是通过上调 GLP-1 及其受体来介导的,突出了其对肾脏健康有益的作用,而不仅仅是调节血糖 (Chang 等人,2014 年)

抗血小板活性

此外,西他列汀在 2 型糖尿病患者和健康志愿者中均表现出抗血小板作用,表明其在预防血栓事件中的潜在用途。这种作用是通过其对细胞内钙水平和酪氨酸磷酸化的作用观察到的,为心血管健康的新的应用提供了见解 (Gupta 等人,2012 年)

作用机制

Target of Action

Sitagliptin Succinyl, also known as Sitagliptin Fumarate Adduct, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is responsible for breaking down incretins, which are hormones that stimulate insulin secretion in response to meals .

Mode of Action

Sitagliptin Succinyl works by competitively inhibiting DPP-4 . This inhibition leads to increased levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . The increase in these hormones results in a stronger insulin response to glucose, and a decrease in glucagon levels .

Biochemical Pathways

The action of Sitagliptin Succinyl affects the insulin secretion pathway. By inhibiting DPP-4 and subsequently increasing GLP-1 and GIP levels, Sitagliptin Succinyl enhances the glucose-dependent insulin response . This leads to improved control of blood sugar levels .

Pharmacokinetics

Sitagliptin Succinyl is administered orally and has a bioavailability of 87% . It is metabolized in the liver, primarily through CYP3A4 and CYP2C8-mediated pathways . The elimination half-life of Sitagliptin Succinyl ranges from 8 to 14 hours, and it is excreted mainly through the kidneys (80%) .

Result of Action

The molecular and cellular effects of Sitagliptin Succinyl’s action include glucose-dependent increases in insulin and decreases in glucagon, leading to improved control of blood sugar . Additionally, Sitagliptin Succinyl has been shown to have renoprotective effects and to preserve β-cell function .

Action Environment

The action, efficacy, and stability of Sitagliptin Succinyl can be influenced by various environmental factors. For instance, the presence of other medications can interact with Sitagliptin Succinyl and potentially alter its effectiveness . Furthermore, individual patient characteristics, such as kidney or liver disease, can affect how Sitagliptin Succinyl is metabolized and excreted .

属性

IUPAC Name

2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIOBAOATSWLLA-IAPIXIRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2088771-60-0
Record name Sitagliptin fumarate adduct
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAGLIPTIN FUMARATE ADDUCT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LA6J63SC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitagliptin Fumarate Adduct
Reactant of Route 2
Reactant of Route 2
Sitagliptin Fumarate Adduct
Reactant of Route 3
Reactant of Route 3
Sitagliptin Fumarate Adduct
Reactant of Route 4
Reactant of Route 4
Sitagliptin Fumarate Adduct
Reactant of Route 5
Reactant of Route 5
Sitagliptin Fumarate Adduct
Reactant of Route 6
Sitagliptin Fumarate Adduct

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。